molecular formula C11H9F3N4O2S B1271758 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide CAS No. 14288-91-6

4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide

Cat. No. B1271758
CAS RN: 14288-91-6
M. Wt: 318.28 g/mol
InChI Key: JLBITKQKSSHPPT-UHFFFAOYSA-N
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Description

4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide, or 4-amino-N-TFMPBS, is a trifluoromethylated aminobenzene sulfonamide compound. It is a small molecule that has been used for various scientific research applications in the laboratory. This compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been studied for its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Synthesis of Novel Derivatives

4-Amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide has been utilized in the synthesis of novel chemical compounds. For instance, it has been involved in the synthesis of pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moieties. These derivatives have shown promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).

Carbonic Anhydrase Inhibition

The compound has been studied for its potential as a carbonic anhydrase inhibitor. Derivatives of this compound were found to inhibit carbonic anhydrase isozymes, particularly those involved in aqueous humor secretion within the eye. This makes them valuable in the development of topical treatments for glaucoma (Casini et al., 2002).

Antimicrobial and Antitumor Activity

This compound and its derivatives have been evaluated for antimicrobial activity. Some of these derivatives have shown effectiveness against various microbial strains, including bacteria and fungi (Krátký et al., 2017). Additionally, compounds derived from this chemical have shown promising antitumor activities, indicating potential in cancer treatment research (Alqasoumi et al., 2009).

Structural and Computational Studies

The compound has been a subject of various structural and computational studies. These studies include density functional theory (DFT) calculations, molecular docking, and spectroscopic analyses, providing insights into the properties and potential applications of the compound and its derivatives (Sowrirajan et al., 2022).

Mechanism of Action

Future Directions

Trifluoromethylpyridine derivatives, which include “4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide”, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2S/c12-11(13,14)9-5-6-16-10(17-9)18-21(19,20)8-3-1-7(15)2-4-8/h1-6H,15H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBITKQKSSHPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368181
Record name 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14288-91-6
Record name 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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